molecular formula C12H16BrNO2S2 B2692921 4-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034235-92-0

4-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2692921
CAS RN: 2034235-92-0
M. Wt: 350.29
InChI Key: RTJKXEARVPKGAX-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound has a bromo group attached to the thiophene ring, which is a common functional group in organic chemistry and can be involved in various chemical reactions .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar thiophene derivatives are often synthesized through processes like lithiation and bromination . These processes involve the use of reagents like n-butyllithium (n-BuLi) and bromine, and the reactions are often carried out at low temperatures .


Chemical Reactions Analysis

The bromo group in this compound could potentially undergo various reactions, such as coupling reactions or halogen exchange reactions . The thiophene ring could also participate in electrophilic substitution reactions .

Scientific Research Applications

Photostabilizers for Poly(vinyl chloride)

Research on new thiophene derivatives, including similar structures to the specified compound, has shown their effectiveness as photostabilizers for rigid poly(vinyl chloride) (PVC). These derivatives significantly reduce the level of photodegradation in PVC films, suggesting a potential application of "4-bromo-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide" in enhancing the durability and lifespan of PVC materials under UV exposure. The additives may stabilize PVC by absorbing UV radiation and dissipating the energy as heat, or by facilitating energy transfer from excited-state PVC to the additive, from where it can be safely dissipated (Balakit et al., 2015).

Organic Synthesis and Medicinal Chemistry

Thiophene derivatives have been synthesized for various applications, including as intermediates in organic synthesis and potential therapeutics. For instance, an efficient synthesis approach for thiophene derivatives has been developed, yielding compounds with potential as CCR5 antagonists, indicating a role in therapeutic applications against diseases such as HIV (Ikemoto et al., 2005). This highlights the versatility of thiophene derivatives in drug discovery and organic chemistry, suggesting similar potentials for the specified compound in developing new therapeutic agents or as a key intermediate in organic synthesis.

properties

IUPAC Name

4-bromo-N-[(4-methoxythian-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S2/c1-16-12(2-4-17-5-3-12)8-14-11(15)10-6-9(13)7-18-10/h6-7H,2-5,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJKXEARVPKGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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